![molecular formula C18H14N6O4 B3020080 3-(4-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 892481-61-7](/img/structure/B3020080.png)
3-(4-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Description
3-(4-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C18H14N6O4 and its molecular weight is 378.348. The purity is usually 95%.
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Scientific Research Applications
Energetic Materials
Overview: Energetic materials play a crucial role in various applications, including propellants, explosives, and pyrotechnics. Let’s explore how this compound fits into this field.
Key Findings:- Compound 5 : This compound exhibits excellent insensitivity toward external stimuli (IS = 43 J) and a very good calculated detonation performance (Dv = 9408 m/s and P = 37.8 GPa). These properties make it comparable to the current secondary-explosive benchmark, CL-20. As such, compound 5 is a promising secondary explosive .
- Azo Compound 10 : With a remarkable measured density of 1.91 g/cm³ at 20 °C, excellent thermal stability (Td = 305 °C), and very good calculated detonation performance (Dv = 9200 m/s and P = 34.8 GPa), compound 10 outperforms existing heat-resistant explosives. It has significant potential as a heat-resistant explosive .
- Compounds 14, 17, and 19 : Although sensitive (IS ≤ 2 J), these compounds exhibit excellent calculated detonation performance (Dv ≥ 8690 m/s and P ≥ 30.2 GPa). Their high values among current azide-containing primary explosives suggest strong possibilities for applications as primary explosives .
Overview: Hybrid molecules combine different energetic motifs, enhancing their overall performance. Let’s explore how this compound fits into this category.
Key Findings:- Compound 1 : This hybrid molecule combines the tetrazol-1-ol and 1-hydroxy-triazole moieties. The straightforward synthesis modifies the cyano group of the nitro-triazole starting material. Compound 1 represents a promising approach to designing next-generation fused ring energetic materials .
Overview: Novel fused ring structures often exhibit unique properties. Let’s delve into the synthesis and properties of a specific compound.
Key Findings:- 7-nitro-4-oxo-4,8-dihydro-[1,2,4]triazolo[5,1-d][1,2,3,5]tetrazine 2-oxide (HBCM) : This compound has a unique synthesis and a proposed mechanism for its formation. Overcoming hygroscopicity, it can be transformed into salts. These energetic salts exhibit interesting properties and could find applications in various fields .
properties
IUPAC Name |
3-(4-methoxyphenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O4/c1-28-15-7-5-13(6-8-15)23-17-16(20-21-23)18(25)22(11-19-17)10-12-3-2-4-14(9-12)24(26)27/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNPNQIHVTWRLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-])N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one |
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